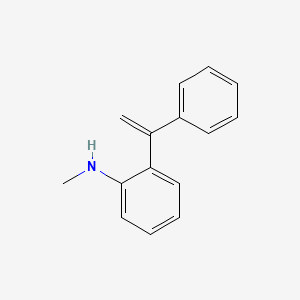

N-Methyl-2-(1-phenylvinyl)aniline

Description

BenchChem offers high-quality N-Methyl-2-(1-phenylvinyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methyl-2-(1-phenylvinyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-2-(1-phenylethenyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N/c1-12(13-8-4-3-5-9-13)14-10-6-7-11-15(14)16-2/h3-11,16H,1H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLMRMBVFGXQXOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC=C1C(=C)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Reactions Involving N Methyl 2 1 Phenylvinyl Aniline

Elucidation of Reaction Pathways

The reaction pathways involving N-Methyl-2-(1-phenylvinyl)aniline are diverse, often proceeding through multi-step sequences that result in the formation of complex heterocyclic structures.

Cascade reactions, where a single event triggers a series of bond-forming transformations, are a hallmark of the reactivity of aniline (B41778) derivatives. These processes offer an efficient route to complex molecules from simple precursors. nih.govnih.gov In reactions involving substrates with similar vinylphenyl functionalities, cascade sequences involving Prins-type cyclizations followed by Friedel-Crafts alkylations have been observed. beilstein-journals.org For example, the treatment of 2-(2-vinylphenyl)acetaldehydes with a Lewis acid like BF₃·Et₂O initiates an intramolecular Prins reaction to form a benzyl (B1604629) carbenium ion. This intermediate is then trapped by an electron-rich aromatic species in a Friedel-Crafts alkylation, leading to 4-aryltetralin-2-ol derivatives. beilstein-journals.org

Similarly, annulation strategies have been developed for the synthesis of fused heterocyclic systems. An unprecedented cascade reaction for assembling pyrrole-fused 1,5-benzodiazepine frameworks involves the intramolecular cyclization of a β-enamino diketone followed by annulation with o-phenylenediamine. nih.gov This one-pot, metal-free process highlights how a series of cyclization and condensation steps can be orchestrated to produce complex scaffolds in good to excellent yields (65–91%). nih.gov

Direct functionalization of otherwise inert C-H bonds is a powerful tool in modern organic synthesis. For aniline derivatives, transition metal catalysis is often employed to achieve regioselective C-H activation. researchgate.netnih.gov The directing group plays a crucial role in determining the site of functionalization (ortho, meta, or para). researchgate.net For instance, a pyrimidine (B1678525) directing group can be used for the ortho-C-H amidation of anilines with dioxazolones, leading to 1,2-diaminobenzene or benzimidazole (B57391) derivatives depending on the solvent. researchgate.net

Palladium-catalyzed meta-C–H arylation of anilines has been achieved using a removable pyridine-based directing group in conjunction with 2-pyridone-based ligands and a norbornene mediator. nih.gov The selectivity for the meta position is notable, as aniline derivatives typically favor ortho or para functionalization. The reaction proceeds through a palladium-catalyzed C-H cleavage at the meta position, guided by the directing group. The choice of ligand is critical, with a 3-acetylamino-2-hydroxypyridine ligand (L12) showing significant improvement in reaction yield. nih.gov The tolerance for various functional groups on the aniline ring, including electron-withdrawing groups like trifluoromethyl and cyano, demonstrates the robustness of this catalytic system. nih.gov

Table 1: Ligand and Directing Group Effects in Meta-C–H Arylation of Aniline Derivatives

| Entry | Directing Group | Ligand | Yield (%) | Notes |

| 1 | Pyridyl | None | <5 | Low reactivity without a suitable ligand. |

| 2 | Pyridyl | Amino Acid (L2) | <10 | Minimal improvement with standard ligands. |

| 3 | Pyridyl | 2-Pyridone (L11) | 15 | Slight improvement observed. |

| 4 | Pyridyl | 3-NHAc-2-pyridone (L12) | 42 | Significant improvement, highlighting ligand importance. |

| 5 | Benzylpyridyl | 3-NHAc-2-pyridone (L12) | 61 | Synergy between directing group and ligand enhances yield. |

Data synthesized from studies on aniline derivatives. nih.gov Yields are approximate and for illustrative purposes.

Reactions involving radical intermediates provide another important avenue for the functionalization of aniline derivatives. Visible-light-induced, iridium-catalyzed reactions of N-methyl-N-((trimethylsilyl)methyl)aniline with cyclic α,β-unsaturated carbonyl compounds generate an α-aminomethyl radical. beilstein-journals.orgnih.gov This radical can either undergo a simple addition to the carbonyl compound or initiate a cascade by attacking an adjacent phenyl group, ultimately forming tricyclic products. beilstein-journals.orgnih.gov The reaction pathway is influenced by the ring size of the substrate, with five-membered rings favoring the cyclization cascade. beilstein-journals.org

Theoretical studies have explored the intramolecular radical addition to aniline derivatives. beilstein-journals.org These DFT calculations show that polar effects are highly significant, with electrophilic radicals reacting faster with nucleophilic arenes. The substitution on the nitrogen atom is crucial; a phenyl substituent leads to a faster addition compared to a methyl substituent. beilstein-journals.org Metal-free cascade radical cyclizations have also been developed, for instance, in the reaction of 1,6-enynes with aldehydes, which proceeds via a radical process to form tricyclic fluorene (B118485) derivatives. rsc.org

The vinyl group in N-Methyl-2-(1-phenylvinyl)aniline is susceptible to electrophilic attack. A well-known example of this reactivity in similar systems is the Michael addition. The double Michael addition of anilines to divinyl sulfone, catalyzed by acids like AlCl₃ or H₃PO₄, leads to the formation of substituted phenylthiomorpholine dioxide. researchgate.net

Kinetic studies on the Michael-type addition of secondary amines to activated alkynes, such as 1-phenyl-2-propyn-1-one, reveal a stepwise mechanism. koreascience.kr The reaction is proposed to proceed through a zwitterionic intermediate, with the initial nucleophilic attack being the rate-determining step, followed by a proton transfer. koreascience.kr In reactions of 2-(2-vinylphenyl)acetaldehydes, an initial intramolecular electrophilic attack (Prins reaction) generates a carbenium ion, which is an electrophile that can be trapped by various nucleophiles. beilstein-journals.org

Kinetic Studies and Rate-Determining Steps

Kinetic investigations are essential for understanding reaction mechanisms, particularly for identifying the rate-determining step (RDS). For the Michael-type addition of amines to activated π-systems, second-order rate constants have been measured. koreascience.kr In the reaction of alicyclic secondary amines with 1-phenyl-2-propyn-1-one in acetonitrile, the Brønsted-type plot (a plot of the logarithm of the rate constant versus the pKa of the nucleophile) is linear with a βnuc value of 0.40. koreascience.kr This value indicates a significant degree of bond formation in the transition state of the rate-determining nucleophilic attack.

In C-H activation reactions, mechanistic studies often point to the C-H cleavage as the rate-determining step. researchgate.net For the reaction between aniline and the methyl radical, theoretical calculations have established the potential energy surface and determined temperature- and pressure-dependent rate coefficients. The H-abstraction from the -NH₂ group was found to compete with CH₃-addition to the ortho-carbon. nih.gov Computational studies of the reaction between 4-methyl aniline and hydroxyl radicals also calculated rate coefficients, finding that H-abstraction from the amino group is more favorable than from the methyl group. mdpi.com

Table 2: Selected Rate Constants for Reactions of Aniline Derivatives

| Reaction | Reactants | Catalyst/Conditions | Rate-Determining Step | Rate Constant (k) | Reference |

| Michael Addition | Secondary Amines + 1-Phenyl-2-propyn-1-one | MeCN, 25.0 °C | Nucleophilic Attack | Varies with amine basicity | koreascience.kr |

| H-Abstraction | Aniline + CH₃ Radical | 760 Torr | H-abstraction from NH₂ | k = 7.5 × 10⁻²³ T³.⁰⁴ exp[(-40.63 kJ·mol⁻¹)/RT] cm³ molecule⁻¹ s⁻¹ | nih.gov |

| Radical Addition | Hexenyl Radical Cyclization (Benchmark) | 25 °C | 5-exo cyclization | 2.2 × 10⁵ s⁻¹ | beilstein-journals.org |

| C-H Thiolation | Aniline Derivatives + Thiolating Agent | Nickel(II) | C-H Activation | Not specified | researchgate.net |

This table presents a selection of kinetic data from studies on aniline and related compounds to illustrate the principles of kinetic analysis.

Isotopic Labeling Experiments for Mechanistic Confirmation

Isotopic labeling is a powerful technique used to trace the path of atoms through a reaction, providing definitive evidence for proposed mechanisms. While specific isotopic labeling studies on N-Methyl-2-(1-phenylvinyl)aniline were not found in the reviewed literature, the principles are widely applied in mechanistic chemistry.

For instance, in kinetic studies of Michael additions, the absence of a kinetic isotope effect (KIE) when using a deuterated amine (i.e., kH/kD ≈ 1.0) indicates that the N-H (or N-D) bond is not broken in the rate-determining step. koreascience.kr This supports a stepwise mechanism where nucleophilic attack precedes proton transfer.

In biosynthesis and metabolic studies, stable isotopes like ¹³C, ¹⁵N, and ²H are incorporated into precursor molecules. nih.govnih.gov The location of these labels in the final product, determined by techniques like NMR spectroscopy or mass spectrometry, can unambiguously establish bond connectivities and rearrangement pathways. nih.govckisotopes.com For the cascade reactions involving N-Methyl-2-(1-phenylvinyl)aniline, one could envision a study where the methyl group is labeled with ¹³C or the aniline nitrogen is labeled with ¹⁵N. Following the reaction and analyzing the product distribution and label positions would provide direct confirmation of the proposed cyclization and migration steps.

Advanced Spectroscopic and Structural Characterization of N Methyl 2 1 Phenylvinyl Aniline and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Stereochemistry

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure and dynamic behavior of molecules in solution. For N-Methyl-2-(1-phenylvinyl)aniline and its derivatives, ¹H and ¹³C NMR spectroscopy provide detailed information about the connectivity of atoms and the chemical environment of each nucleus.

Studies on related N-methyl aniline (B41778) compounds have shown that the chemical shifts of the methyl protons and the aromatic protons are sensitive to the substituent effects on the phenyl ring. nih.govresearchgate.net For instance, the introduction of a methyl group to the nitrogen atom can lead to upfield shifts in the resonances of the remaining ring protons. ipb.pt The rotational barrier of the N-methyl group can be determined using low-temperature ¹³C NMR, where the anisochronous ortho and meta carbons can be resolved and their shifts assigned with the aid of calculations. researchgate.net

Furthermore, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are instrumental in determining the stereochemistry and conformation of these molecules. ipb.pt For example, in N-methyl-2-phenylaziridines, NOESY spectra have been used to assign the configuration by observing correlations between the methyl group and protons on the aziridine (B145994) ring, confirming the existence of a single invertomer. ipb.pt The coupling constants between vicinal protons can also be used to distinguish between cis and trans isomers in cyclic derivatives. ipb.pt

Interactive Data Table: Representative ¹H NMR Chemical Shifts (δ, ppm) for N-Methylaniline Derivatives

| Compound | Solvent | CH₃ | Aromatic-H | Reference |

| N-Methylaniline | - | - | - | chemicalbook.com |

| N-(2-methoxybenzyl)aniline | CDCl₃ | 3.84 | 6.63-7.31 | rsc.org |

| N-(2-bromobenzyl)-4-methoxyaniline | CDCl₃ | 3.79 | 6.62-7.64 | rsc.org |

Interactive Data Table: Representative ¹³C NMR Chemical Shifts (δ, ppm) for N-Methylaniline Derivatives

| Compound | Solvent | CH₃ | Aromatic-C | Reference |

| N-(2-methoxybenzyl)aniline | CDCl₃ | 54.8 | 109.8-156.9 | rsc.org |

| N-(2-bromobenzyl)-4-methoxyaniline | CDCl₃ | 55.3 | 113.8-151.9 | rsc.org |

| N-methyl-isoindole | - | - | - | ipb.pt |

Advanced Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Hydrogen Bonding

Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a unique "fingerprint" for identification and structural analysis.

In aniline derivatives, the N-H stretching vibrations are particularly informative. For primary anilines, two distinct N-H stretching bands are typically observed in the FTIR spectrum, while secondary amines like N-methylaniline show a single N-H stretching band. researchgate.net For instance, the FTIR spectrum of N-methylaniline shows a characteristic peak at 3411 cm⁻¹. researchgate.net The position and shape of these bands are sensitive to hydrogen bonding interactions. mdpi.com

Vibrational analysis of related molecules, such as 2-bromo-4-methyl aniline, has been performed using both experimental FTIR and FT-Raman spectroscopy, supported by density functional theory (DFT) calculations. nih.gov These studies allow for a complete assignment of the fundamental vibrational modes and provide insights into the influence of substituents on the geometry and vibrational frequencies of the benzene (B151609) ring. nih.gov In N-salicylideneaniline, a related compound with an intramolecular hydrogen bond, the vibrational modes of the O-H···N bridge have been assigned using IR, inelastic neutron scattering (IINS), and Raman spectroscopy, confirming the enol-imine tautomeric form in the crystal state. mdpi.com

Interactive Data Table: Key FTIR and Raman Bands (cm⁻¹) for Aniline Derivatives

| Compound | Technique | N-H Stretch | C-N Stretch | Aromatic C-H Stretch | Reference |

| Aniline | FTIR | 3433, 3356 | - | - | researchgate.net |

| N-Methylaniline | FTIR | 3411 | - | - | researchgate.net |

| 2-Bromo-4-methyl aniline | FTIR, Raman | - | - | - | nih.gov |

| N-salicylideneaniline | IR, Raman | - | - | - | mdpi.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. libretexts.orgyoutube.com The absorption of UV or visible light promotes an electron from a lower energy molecular orbital (often the highest occupied molecular orbital, HOMO) to a higher energy one (often the lowest unoccupied molecular orbital, LUMO). libretexts.orgyoutube.com

For molecules like N-Methyl-2-(1-phenylvinyl)aniline, which possess extended π-conjugation through the aniline and phenylvinyl moieties, UV-Vis spectroscopy is crucial for understanding their electronic structure. The extent of conjugation significantly influences the wavelength of maximum absorption (λmax). libretexts.orgshimadzu.com As the conjugated system becomes larger, the energy gap between the HOMO and LUMO decreases, resulting in a shift of the absorption to longer wavelengths (a bathochromic or red shift). libretexts.orglibretexts.orgshimadzu.com

The UV-Vis spectrum of aniline and its derivatives typically shows absorption bands due to π-π* transitions of the aromatic ring. researchgate.netresearchgate.net The introduction of substituents can modulate these transitions. For example, the presence of functional groups can influence the conjugated system, causing the absorption peaks to shift. shimadzu.com In some cases, n-π* transitions, involving the non-bonding electrons on the nitrogen atom, can also be observed. libretexts.orgresearchgate.net Studies on D-A (donor-acceptor) type fluorescent molecules have shown that N-methylation can lead to a more twisted molecular geometry, affecting the photophysical properties and potentially leading to phenomena like aggregation-induced emission. arkat-usa.org

Interactive Data Table: UV-Vis Absorption Maxima (λmax, nm) for Related Compounds

| Compound | Solvent | λmax (nm) | Transition | Reference |

| 1,3-Butadiene | - | 217 | π - π | libretexts.orglibretexts.org |

| 1,3,5-Hexatriene | - | 258 | π - π | libretexts.orglibretexts.org |

| NAD⁺ | - | 260 | - | libretexts.orglibretexts.org |

| Aniline | Acetonitrile/DMF | Varies | - | researchgate.net |

| Aniline alpha naphthol | - | ~300, 486.9 | π-π, n-π | researchgate.net |

X-ray Diffraction Studies for Solid-State Molecular Architecture and Crystal Packing

X-ray diffraction on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing detailed information on bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure of N-Methyl-2-(1-phenylvinyl)aniline is not detailed in the provided search results, studies on closely related derivatives offer significant insights into the expected solid-state architecture. For instance, the crystal structure of N-methyl-N-(1-phenylvinyl)benzamide, which shares the N-methyl-1-phenylvinyl core, has been determined to crystallize in the monoclinic space group P2₁/n. researchgate.net This analysis reveals the conformation of the molecule and how it packs in the crystal lattice.

In other aniline derivatives, X-ray diffraction has been used to elucidate the molecular geometry and the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. researchgate.netresearchgate.net For example, in 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline, molecules are linked by C-H···O hydrogen bonds into chains, with weak π-π stacking interactions providing further stabilization. researchgate.net Hirshfeld surface analysis can be employed to quantify the various intermolecular contacts. researchgate.net The determination of crystal structures is also crucial for understanding polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. mdpi.com

Interactive Data Table: Crystallographic Data for Related Aniline Derivatives

| Compound | Formula | Crystal System | Space Group | Reference |

| N-methyl-N-(1-phenylvinyl)benzamide | C₁₆H₁₅NO | Monoclinic | P2₁/n | researchgate.net |

| 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline | C₁₂H₉N₃O₄S | Orthorhombic | P2₁2₁2₁ | researchgate.net |

| 4-nitro-N-[(pyridin-2-yl)methylidene]aniline | C₁₂H₉N₃O₂ | Monoclinic | P2₁/n | researchgate.net |

| N,N-Bis(2-pyridylmethyl)aniline | C₁₈H₁₇N₃ | Monoclinic | P2₁/c | nih.gov |

| ζ-N₂ | N₂ | Monoclinic | C2/c | uchicago.edu |

Time-Resolved Spectroscopy for Excited-State Dynamics

Time-resolved spectroscopy techniques are employed to study the dynamics of molecules in their excited states, providing information on processes such as internal conversion, intersystem crossing, and photochemical reactions that occur on ultrafast timescales (femtoseconds to nanoseconds).

For N-Methyl-2-(1-phenylvinyl)aniline and its derivatives, understanding the excited-state dynamics is key to their potential use in applications like photosensitizers or molecular switches. Time-resolved absorption spectroscopy can be used to monitor the evolution of excited states. For instance, in a related system, transient absorption spectra revealed a well-defined excited-state absorption feature that persists for nanoseconds, highlighting the charge-transfer nature of the excited state. researchgate.net

Time-resolved photoelectron spectroscopy (TRPES) combined with quantum dynamics calculations has been used to study the excited-state dynamics of N-methylpyrrole. nih.gov These studies have shown that the lifetime of the excited state can be strongly dependent on the excitation wavelength and vibrational mode. nih.govrsc.org Femtosecond time-resolved Raman spectroscopy (FSRS) is another powerful technique for tracking structural changes in the excited state. digitellinc.com It can be used to identify transient species and follow the structural evolution during photochemical reactions, such as cis-trans isomerization. digitellinc.com

Interactive Data Table: Excited-State Lifetime Data for Related Molecules

| Compound | Technique | Excitation Wavelength (nm) | Lifetime | Observation | Reference |

| 3b (Iron(II) complex) | Transient Absorption | - | - | Nanosecond charge-transfer excited state | researchgate.net |

| N-methylpyrrole | Picosecond pump-probe | - | 8 ns - 5 ps | Mode-dependent S₁ decay | rsc.org |

| N-methylpyrrole | TRPES | 241.5 - 217.0 | Varies with wavelength | Wavepacket lifetime in A₂(πσ*) state decreases with shorter wavelength | nih.gov |

Theoretical and Computational Chemistry Studies of N Methyl 2 1 Phenylvinyl Aniline

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the ground state geometries and electronic properties of various organic molecules.

Frontier Molecular Orbital Theory (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the ability of a molecule to donate an electron, while the energy of the LUMO is related to its ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is an important parameter for determining molecular stability and reactivity. nih.govnih.gov A smaller energy gap suggests higher reactivity. nih.govnih.gov

For aniline (B41778) and its derivatives, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to determine the HOMO and LUMO energies. researchgate.net The presence of electron-donating groups like a methyl group can activate the aniline ring towards electrophilic substitution. researchgate.net For instance, the HOMO and LUMO energies of methyl-substituted anilines show variations depending on the position of the methyl group. researchgate.net

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| p-Aminoaniline | -4.3713 | 0.2306 | 4.6019 |

| p-Nitroaniline | -6.4621 | -2.5714 | 3.8907 |

| p-Isopropylaniline | -5.2286 | 0.0682 | 5.2968 |

Data calculated using the B3LYP/6-311G(d,p) method. thaiscience.info

The energy gap (ΔE) is a critical parameter in determining molecular reactivity. A lower HOMO-LUMO gap indicates that less energy is required to excite an electron from the HOMO to the LUMO, suggesting higher chemical reactivity and polarizability. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.govresearchgate.net The MEP surface displays regions of negative potential (electron-rich, typically colored red) and positive potential (electron-poor, typically colored blue). researchgate.net The negative regions are susceptible to electrophilic attack, while the positive regions are prone to nucleophilic attack. researchgate.net

MEP analysis, often performed using DFT methods like B3LYP with various basis sets, provides a visual representation of the electrophilic and nucleophilic sites of a molecule. nih.govresearchgate.net For substituted benzenes, the electrostatic potential at the carbon atoms can serve as a descriptor of the substituent's effect. mdpi.com

Natural Bond Orbital (NBO) Analysis and Charge Transfer Character

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It allows for the investigation of charge transfer interactions, which are crucial for understanding molecular stability and reactivity. researchgate.netwisc.eduresearchgate.net NBO analysis can identify significant orbital interactions, such as the delocalization of electron density from a lone pair to an antibonding orbital, and quantify the stabilization energy associated with these interactions. wisc.edu

Conformational Analysis and Energy Barriers

The three-dimensional structure of a molecule can significantly influence its properties and reactivity. Conformational analysis involves identifying the stable conformers of a molecule and determining the energy barriers for interconversion between them. Computational methods, particularly DFT, are instrumental in performing these analyses. iaea.org

For flexible molecules like N-Methyl-2-(1-phenylvinyl)aniline, multiple low-energy conformations may exist due to rotation around single bonds. DFT calculations can be used to optimize the geometry of different possible conformers and calculate their relative energies to identify the most stable structure. The energy barriers for rotation around key bonds can also be calculated, providing insights into the molecule's flexibility and the accessibility of different conformational states.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By modeling the potential energy surface, chemists can identify reactants, products, intermediates, and transition states, providing a detailed understanding of the reaction pathway. mdpi.com

Potential Energy Surface (PES) Mapping

A Potential Energy Surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. Mapping the PES is crucial for understanding reaction mechanisms. Stationary points on the PES correspond to reactants, products, and intermediates (local minima), as well as transition states (first-order saddle points). nih.gov

For reactions involving aniline derivatives, computational methods like the M06-2X functional combined with a large basis set such as 6-311++G(3df,2p) have been used to map the PES. mdpi.comnih.gov High-level single-point energy calculations, such as CCSD(T), are often employed to refine the energies of the stationary points. mdpi.comnih.gov This approach has been successfully used to study the reaction of aniline with methyl radicals, identifying both addition and abstraction pathways and their respective transition states. nih.gov Similarly, the reaction mechanism of 4-methyl aniline with hydroxyl radicals has been investigated, revealing the key products and rate coefficients. mdpi.com

Predictive Studies of Spectroscopic Data

Computational methods are widely used to predict various spectroscopic data, which can then be compared with experimental results for validation. For N-Methyl-2-(1-phenylvinyl)aniline, such studies would be invaluable.

Infrared (IR) Spectroscopy: Theoretical calculations, typically using Density Functional Theory (DFT), could predict the vibrational frequencies of the molecule. This would allow for the assignment of specific absorption bands in an experimental IR spectrum to particular vibrational modes, such as the N-H stretch (if a secondary amine isomer is considered), C-H stretches, the C=C vinyl stretch, and aromatic ring vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated with high accuracy. These predictions would aid in the assignment of peaks in the experimental NMR spectra of N-Methyl-2-(1-phenylvinyl)aniline, helping to confirm its structure.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations could be employed to predict the electronic transitions and thus the UV-Visible absorption spectrum. This would provide information on the molecule's chromophores and the energies of its frontier molecular orbitals (HOMO and LUMO).

A predictive study would typically summarize these findings in a table for comparison with experimental data.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for N-Methyl-2-(1-phenylvinyl)aniline

| Spectroscopic Data | Predicted Value | Experimental Value |

| IR: ν(C=C) (cm⁻¹) | Data not available | Data not available |

| ¹H NMR: δ(N-CH₃) (ppm) | Data not available | Data not available |

| ¹³C NMR: δ(C=C) (ppm) | Data not available | Data not available |

| UV-Vis: λ_max (nm) | Data not available | Data not available |

This table is for illustrative purposes only, as no specific published data exists for this compound.

Information regarding "N-Methyl-2-(1-phenylvinyl)aniline" is not publicly available in scientific literature or patents for the requested applications.

Following a comprehensive search of scientific databases and patent repositories for information on the chemical compound N-Methyl-2-(1-phenylvinyl)aniline (CAS No. 133363-43-6), no specific research findings or documented applications were found corresponding to the detailed outline provided.

The search included targeted queries for the compound's use in the following areas:

Polymer Chemistry and Materials Engineering: No literature was identified describing its use as a monomer for functional polymers, in the preparation of advanced poly(phenylene vinylene) derivatives, or in the design of electroluminescent and charge-transfer materials.

Coordination Chemistry and Catalysis: No publications were found that detail the use of N-Methyl-2-(1-phenylvinyl)aniline as a ligand precursor for metal complexes, nor its role in either homogeneous or heterogeneous catalysis.

While the compound is listed by several chemical suppliers as an organic building block or pharmaceutical intermediate lookchem.combldpharm.com, there is no available data on its subsequent application in the specific fields of materials science and catalysis as outlined. Broader searches on related compounds, such as N-methylaniline, show applications in polymer synthesis, but this information is not specific to the unique structure of N-Methyl-2-(1-phenylvinyl)aniline yufenggp.comechemi.com.

Due to the absence of relevant scientific and technical data, it is not possible to generate a detailed and accurate article that adheres to the requested structure and content requirements.

Applications of N Methyl 2 1 Phenylvinyl Aniline in Materials Science and Catalysis

Optoelectronic and Photonic Applications

N-Methyl-2-(1-phenylvinyl)aniline and its derivatives are emerging as promising candidates in the field of materials science, particularly for optoelectronic and photonic applications. Their molecular structure, which combines a flexible N-methylaniline group with a π-conjugated styryl moiety, gives rise to unique electronic and optical properties. These characteristics make them suitable for a range of applications, from light-emitting diodes to advanced optical materials.

Development of Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

While direct studies on the application of N-Methyl-2-(1-phenylvinyl)aniline in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs) are not extensively documented, the properties of analogous compounds suggest significant potential. Aniline (B41778) and its derivatives are known to be useful in the synthesis of polymers and as precursors for materials with interesting optical and electrical properties. ontosight.ai The core structure of N-Methyl-2-(1-phenylvinyl)aniline, featuring a triphenylamine-like core, is a common motif in hole-transporting materials used in OLEDs. These materials are crucial for efficiently injecting and transporting positive charge carriers (holes) to the emissive layer of the device, leading to improved efficiency and stability.

Furthermore, the vinyl group in the molecule offers a site for polymerization, which could be exploited to create solution-processable materials for large-area and flexible electronic devices. The optoelectronic properties of polymers based on aniline derivatives, such as poly-2-(1‐methylbut-2‐en-1‐yl)aniline, have been investigated, demonstrating their potential in thin-film applications. lettersonmaterials.com The ability to tune the electronic properties through chemical modification of the aniline or phenyl rings could allow for the optimization of charge mobility and energy levels, which are critical parameters for both OLED and OFET performance.

Photophysical Properties and Fluorescence Characteristics

The photophysical properties of N-Methyl-2-(1-phenylvinyl)aniline derivatives have been a subject of research, revealing their potential as fluorescent materials. For instance, derivatives such as N-Methyl-4-fluoro-2-(1-phenylvinyl)aniline have been synthesized and their fluorescent properties explored. acs.org The introduction of substituents on the aniline or phenyl ring can significantly influence the absorption and emission characteristics of these compounds.

Theoretical studies on related N-methyl substituted compounds have shown that methylation can impact the molecular geometry and photophysics. bohrium.com For example, N-methylation can lead to a more twisted molecular structure, which can, in turn, influence the aggregation-induced emission (AIE) properties of the material. bohrium.com AIE is a phenomenon where non-emissive molecules in solution become highly fluorescent in the aggregated or solid state, a desirable property for solid-state lighting and display applications.

The fluorescence of aniline derivatives is also sensitive to their environment, which is a key aspect for sensing applications. For example, N-methyl-2-anilinonaphthalene-6-sulfonyl peptides have been developed as fluorescent probes. nih.gov The change in fluorescence upon interaction with specific analytes forms the basis of these sensors.

A study on an exciplex-based fluorescent film composed of 4, 4′, 4″- tris (N-carbazolyl) triphenylamine (B166846) (TCTA) and 1- phenyl- 1H- benzo[d]imidazole −1, 3, 5- triazine (PIM-TRZ) demonstrated its capability as a multifunctional fluorescent probe for aniline and N-methylphenethylamine vapors. researchgate.net This highlights the potential of systems incorporating aniline-like moieties for creating highly sensitive and selective chemical sensors.

Table 1: Photophysical Data of a Related Fluorescent Film Probe

| Feature | Description |

| System | Exciplex of TCTA and PIM-TRZ |

| Analyte Detected | Aniline and N-methylphenethylamine vapors |

| Response to Aniline | Instantaneous and entire fluorescence quenching |

| Response to MPEA | Fluorescence quenching with a red-shifted photoluminescence spectrum |

| Distinction Capability | Can distinguish between aliphatic and aromatic amine vapors |

This table is based on the findings from a study on a multifunctional fluorescent film probe and illustrates the potential of aniline-based systems in sensing. researchgate.net

Nonlinear Optical (NLO) Properties

Aniline derivatives are recognized for their significant nonlinear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics, such as optical switching and frequency conversion. researchgate.net The NLO response in these molecules arises from the intramolecular charge transfer between electron-donating and electron-accepting groups connected by a π-conjugated system.

In N-Methyl-2-(1-phenylvinyl)aniline, the N-methylaniline group acts as an electron donor, and the phenylvinyl moiety serves as the π-bridge. The NLO properties can be enhanced by introducing strong electron-withdrawing groups on the phenyl ring. Theoretical studies on substituted anilines and N,N-dimethylanilines have shown that modifications to the donor and acceptor strength, as well as the conjugation length, can significantly increase the first-order hyperpolarizability, a measure of the NLO response. bohrium.commq.edu.au

Specifically, it has been found that having an N,N-dimethyl group as the donor and a vinyl nitro group as the acceptor at the 4-position of the aniline ring leads to a substantial increase in hyperpolarizability. mq.edu.au This suggests that derivatives of N-Methyl-2-(1-phenylvinyl)aniline could be engineered to exhibit strong NLO properties. The order of NLO response efficiency in donor-acceptor substituted benzene (B151609) derivatives has been shown to depend on the strength of the donor group and the substitution pattern (ortho, meta, para). kaust.edu.sa

Table 2: Factors Influencing NLO Properties of Aniline Derivatives

| Influencing Factor | Effect on First-Order Hyperpolarizability (β) |

| Donor Strength | Increasing donor strength (e.g., N(CH3)2 vs. NH2) generally increases β. mq.edu.au |

| Acceptor Strength | Stronger acceptors (e.g., NO2) lead to a larger β. bohrium.com |

| Conjugation Length | Extending the π-conjugated system can enhance NLO properties. mq.edu.au |

| Substitution Pattern | The relative positions of donor and acceptor groups (ortho, meta, para) influence the NLO response. kaust.edu.sa |

This table summarizes general trends observed in studies on aniline derivatives and their NLO properties. bohrium.commq.edu.aukaust.edu.sa

Sensing Applications

The inherent fluorescence of N-Methyl-2-(1-phenylvinyl)aniline and its derivatives, coupled with the reactivity of the aniline moiety, makes them excellent candidates for the development of chemical sensors. The lone pair of electrons on the nitrogen atom can interact with various analytes, leading to a detectable change in the photophysical properties of the molecule.

A notable application is in the detection of volatile organic compounds, particularly amines. A highly efficient exciplex-based multifunctional fluorescent film probe has been developed for the detection of aniline and N-methylphenethylamine vapors. researchgate.net This sensor demonstrates high sensitivity and selectivity, with the ability to distinguish between different types of amines based on the fluorescence response. The interaction of the aniline vapor with the fluorescent film leads to a rapid and complete quenching of its emission, providing a clear "turn-off" signal.

Furthermore, the development of fluorescent sensors for metal ions is another promising area. While specific examples for N-Methyl-2-(1-phenylvinyl)aniline are not detailed, the general principle of using aniline derivatives in fluorescent chemosensors is well-established. For instance, new fluorescent sensors for Zn(II) have been synthesized based on bis(pyrrol-2-yl-methyleneamine) ligands, which exhibit a significant fluorescence enhancement upon complexation with the metal ion. researchgate.net This indicates the potential for designing N-Methyl-2-(1-phenylvinyl)aniline-based ligands for selective metal ion detection.

Future Research Directions and Emerging Paradigms for N Methyl 2 1 Phenylvinyl Aniline

Exploration of Novel Synthetic Methodologies and Reactivity Patterns

Future research into N-Methyl-2-(1-phenylvinyl)aniline will likely focus on developing novel and efficient synthetic routes to this and related compounds. While general methods for enamine synthesis are well-established, exploring modern catalytic systems could offer improved yields, selectivity, and more environmentally benign reaction conditions.

A significant area of future investigation lies in the utilization of N-Methyl-2-(1-phenylvinyl)aniline as a key building block in the synthesis of complex heterocyclic structures. The inherent reactivity of the enamine functional group, coupled with the adjacent N-methyl and phenylvinyl substituents, makes it a prime candidate for a variety of cyclization reactions. For instance, the electrophilic cyclization of similar N-(2-alkynyl)anilines has been shown to produce a wide array of substituted quinolines. nih.gov Research could therefore be directed towards the development of new methods for quinoline (B57606) synthesis starting from N-Methyl-2-(1-phenylvinyl)aniline. Such methods might involve metal-catalyzed or acid-catalyzed intramolecular cyclizations. The synthesis of quinolines is of particular importance as the quinoline scaffold is present in numerous natural products and pharmaceutical agents with a broad range of biological activities, including antimalarial, antibacterial, and antiviral properties. nih.govnih.gov

Furthermore, the reactivity of the vinyl group could be exploited in various addition and cycloaddition reactions. For example, visible-light-driven photoredox catalysis has been successfully employed for the radical multicomponent reaction of 2-vinylanilines to synthesize substituted indolines. acs.org Applying such methodologies to N-Methyl-2-(1-phenylvinyl)aniline could open up new pathways to novel indoline (B122111) derivatives, which are also important structural motifs in medicinal chemistry.

Integration of N-Methyl-2-(1-phenylvinyl)aniline into Multicomponent Reactions

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. organic-chemistry.orgbeilstein-journals.orgrsc.org The structural features of N-Methyl-2-(1-phenylvinyl)aniline make it an ideal candidate for the design of novel MCRs.

Future research should explore the participation of N-Methyl-2-(1-phenylvinyl)aniline in known MCRs, such as the Povarov reaction for the synthesis of tetrahydroquinolines, or in the development of entirely new MCRs. The enamine moiety can act as a potent nucleophile, while the aniline (B41778) nitrogen and the vinyl group offer additional points of reactivity that can be harnessed in cascade reaction sequences. For instance, a three-component reaction involving N-Methyl-2-(1-phenylvinyl)aniline, an aldehyde, and a dienophile could potentially lead to complex polycyclic structures in a highly convergent and atom-economical manner. The development of such reactions would be of great interest for the rapid generation of libraries of diverse molecules for high-throughput screening in drug discovery programs. beilstein-journals.org The carbocatalytic cascade synthesis of polysubstituted quinolines from 2-vinyl anilines and aldehydes is a recent example of the potential of vinylanilines in MCRs. mdpi.comacs.org

Development of Advanced Materials with Tunable Properties

The vinyl group in N-Methyl-2-(1-phenylvinyl)aniline makes it a promising monomer for the synthesis of novel polymers. The incorporation of the N-methylaniline moiety into a polymer backbone could impart interesting electronic and optical properties. Future research could focus on the polymerization of N-Methyl-2-(1-phenylvinyl)aniline and its derivatives to create new classes of functional polymers.

By analogy with other vinyl-based monomers, it is conceivable that polymers derived from N-Methyl-2-(1-phenylvinyl)aniline could exhibit tunable properties. For example, the incorporation of different substituents on the phenyl ring or the aniline nitrogen could be used to modulate the polymer's solubility, thermal stability, and electronic characteristics. Such materials could find applications in organic electronics, such as in the fabrication of organic light-emitting diodes (OLEDs) or organic photovoltaic (OPV) devices. The development of polymers with switchable properties, responding to external stimuli such as light, pH, or temperature, could also be a fruitful area of investigation.

In-Situ Spectroscopic Studies of Reactions and Processes

To gain a deeper understanding of the reaction mechanisms and kinetics involving N-Methyl-2-(1-phenylvinyl)aniline, the application of in-situ spectroscopic techniques will be crucial. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Raman spectroscopy can provide real-time information about the formation of intermediates and products during a chemical reaction.

For instance, in-situ NMR studies have been instrumental in detecting and characterizing elusive enamine intermediates in organocatalytic reactions. researchgate.net Similar studies on reactions involving N-Methyl-2-(1-phenylvinyl)aniline could help to elucidate the role of different reactive species and transition states, providing valuable insights for reaction optimization and the design of new catalytic systems. The study of reaction intermediates is key to understanding and controlling chemical transformations.

Synergistic Experimental and Computational Research Approaches

A combined experimental and computational approach will be essential to fully explore the potential of N-Methyl-2-(1-phenylvinyl)aniline. Density Functional Theory (DFT) calculations can provide valuable information about the electronic structure, stability, and reactivity of the molecule and its derivatives. ut.ac.irnih.gov

Computational studies can be used to predict the most likely reaction pathways, to understand the regioselectivity and stereoselectivity of reactions, and to design new catalysts with enhanced activity and selectivity. For example, DFT calculations could be employed to investigate the mechanism of the cyclization of N-Methyl-2-(1-phenylvinyl)aniline to form quinolines, helping to identify the key intermediates and transition states. The synergy between experimental results and computational predictions will accelerate the discovery and development of new applications for this versatile molecule. Such a combined approach has been successfully used to study the conformational and geometrical aspects of other enamine systems. nih.gov

Data Tables

Table 1: Physicochemical Properties of N-Methyl-2-(1-phenylvinyl)aniline

| Property | Value |

| CAS Number | 133363-43-6 |

| Molecular Formula | C15H15N |

| Appearance | See specifications |

| Purity | ≥99% |

| Moisture Content | ≤0.5% |

| Impurity | ≤0.3% |

| Data sourced from commercial suppliers. lookchem.com |

Q & A

Q. What catalytic conditions optimize the synthesis of N-Methyl-2-(1-phenylvinyl)aniline via ortho-alkenylation?

- Methodological Answer : Mn(II)-catalyzed ortho-alkenylation of aromatic amines is a key route. Optimal conditions include:

- Catalyst : MnCl₂ (0.04 mmol per 0.2 mmol substrate) .

- Solvent : Toluene, which minimizes side reactions compared to polar solvents like DMF or DMSO .

- Temperature : 120°C for 24 hours; higher temperatures (e.g., 130°C) promote cyclization byproducts .

- Oxidant-Free Environment : Presence of oxidants terminates the reaction, so inert conditions are critical .

Yield monitoring via GC analysis is recommended to track conversion efficiency.

Q. How can spectroscopic techniques validate the structure of N-Methyl-2-(1-phenylvinyl)aniline derivatives?

- Methodological Answer : Multi-modal characterization is essential:

- ¹H/¹³C NMR : Identify proton environments (e.g., vinyl protons at δ 5.84–5.40 ppm) and substituent effects on aromatic carbons .

- HRMS : Confirm molecular ion peaks (e.g., [M+Na]⁺ for derivatives like 4-(Methylthio)-2-(1-phenylvinyl)aniline, calculated m/z 264.0823) .

- IR Spectroscopy : Detect functional groups (e.g., NH₂ stretches at ~3463 cm⁻¹) .

Single-crystal X-ray diffraction (for crystalline derivatives) resolves stereochemical ambiguities .

Advanced Research Questions

Q. How do electron-withdrawing substituents affect triarylmethane synthesis from N-Methyl-2-substituted anilines?

- Methodological Answer : Substituent effects are pronounced in Brønsted acid-mediated reactions:

- Trifluoromethyl Groups : Enhance reactivity (e.g., 95% yield for N-methyl-2-(trifluoromethyl)aniline-derived triarylmethanes) .

- Fluoro/Nitro Groups : Moderate yields (77–85%) due to competing side reactions; minor products (e.g., 4ag, 13%) require chromatographic separation .

Computational modeling (DFT) can predict regioselectivity and optimize substituent placement to minimize byproducts.

Q. What strategies reduce minor byproduct formation in N-Methyl-2-(1-phenylvinyl)aniline-based syntheses?

- Methodological Answer : Key approaches include:

- Solvent Optimization : Non-polar solvents (e.g., toluene) reduce polar byproduct formation .

- Temperature Gradients : Stepwise heating (e.g., 80°C → 120°C) suppresses premature cyclization .

- Catalyst Screening : Mn(II) outperforms other transition metals in minimizing undesired pathways .

Reaction monitoring via TLC or inline spectroscopy aids in real-time adjustment.

Q. How can environmental degradation pathways of N-Methyl-2-(1-phenylvinyl)aniline derivatives be analyzed?

- Methodological Answer : Advanced degradation studies involve:

- Photocatalysis : MnFe₂O₄/Zn₂SiO₄ composites under simulated solar radiation degrade aromatic amines via hydroxyl radical pathways .

- Adsorption Kinetics : Macroporous resins (e.g., NKA-II) model adsorption isotherms (Freundlich equation) to predict environmental mobility .

- Soil Fate Studies : Pumping speed experiments quantify vertical migration and interphase partitioning in contaminated soils .

Data Contradiction Analysis

Q. How to reconcile variable yields in triarylmethane syntheses using N-Methyl-2-substituted anilines?

- Methodological Answer : Discrepancies arise from:

- Substituent Position : 2-substituted anilines (e.g., trifluoromethyl) yield >90%, while 3-substituted analogs (e.g., 3-fluoro) yield ≤85% due to steric hindrance .

- Reagent Purity : Trace impurities in aldehydes (e.g., pyridine-2-carbaldehyde) reduce yields by 10–15%; rigorous purification (e.g., column chromatography) is advised .

Statistical tools (e.g., Box-Behnken design) optimize multi-variable reactions .

Tables for Key Findings

| Synthesis Condition | Optimal Parameter | Impact on Yield | Reference |

|---|---|---|---|

| Catalyst (MnCl₂) | 0.04 mmol per 0.2 mmol substrate | Maximizes alkenylation | |

| Solvent (Toluene) | Non-polar medium | Reduces cyclization byproducts | |

| Temperature | 120°C | Balances conversion and purity |

| Substituent Type | Example Compound | Yield | Reference |

|---|---|---|---|

| Trifluoromethyl (2-position) | 3af | 95% | |

| Fluoro (3-position) | 3ag | 85% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.